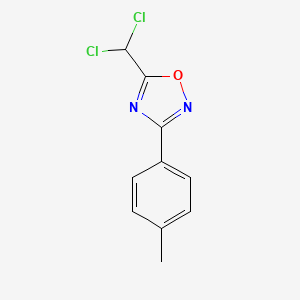

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6-2-4-7(5-3-6)9-13-10(8(11)12)15-14-9/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZUNEPMJRLDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483571 | |

| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59455-91-3 | |

| Record name | 5-(Dichloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The synthesis of This compound involves the following steps:

Reaction Conditions

| Reagent/Condition | Details |

|---|---|

| Base | Sodium hydroxide or potassium carbonate |

| Solvent | Toluene or dimethyl sulfoxide (DMSO) |

| Temperature | 110–120°C |

| Reaction Time | 6–8 hours |

| Purification | Recrystallization from ethanol |

Optimized One-Pot Synthesis

A more efficient one-pot synthesis has been reported for disubstituted oxadiazoles:

Advantages

- Simplified process with fewer purification steps.

- Moderate to high yields (40–70% depending on reaction conditions).

Microwave-Assisted Synthesis

Microwave-assisted methods have also been explored for synthesizing oxadiazoles:

- A mixture of arylnitrile, hydroxylamine hydrochloride, and dichloroacetyl chloride is subjected to microwave irradiation.

- This method significantly reduces reaction time and improves yield due to enhanced energy transfer.

Challenges in Synthesis

While several methods exist for synthesizing This compound, some challenges persist:

- Low Yields : Many reactions yield less than 50% due to side reactions or incomplete cyclization.

- Reagent Sensitivity : Dichloroacetyl chloride is highly reactive and requires careful handling.

- Purification Issues : By-products often complicate isolation and purification.

Summary Table: Comparison of Methods

| Method | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Amidoxime Cyclization | Acyl chloride/ester + catalyst | ~40–60 | Simple setup | Low yield; harsh conditions |

| One-Pot Synthesis | Arylnitrile + hydroxylamine | ~50–70 | Fewer steps; moderate yields | Requires optimization |

| Microwave-Assisted | Microwave irradiation | ~60–80 | Fast reaction; high efficiency | Equipment cost |

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized oxadiazoles.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. Specifically, studies indicate that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, derivatives of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole have shown moderate to high cytotoxicity against several human cancer cell lines including colon adenocarcinoma and breast cancer cells. The mechanism of action often involves the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that oxadiazole derivatives demonstrate activity against both gram-positive and gram-negative bacteria, as well as antifungal effects. The structure-activity relationship suggests that modifications in the oxadiazole ring can enhance antimicrobial efficacy .

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic approaches have been documented:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.

- Cyclization Techniques : Employing acylation followed by cyclodehydration to form the oxadiazole ring.

- Microwave-Assisted Synthesis : This modern technique allows for faster reaction times and higher yields compared to traditional methods .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Screening

A study evaluated a series of novel 1,2,4-oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity. For example, a derivative exhibited an IC50 value of 0.003 µM against lung adenocarcinoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Lung Adenocarcinoma | 0.003 |

| Derivative B | Colon Cancer | 2.76 |

| Derivative C | Breast Cancer | 9.27 |

Case Study 2: Antimicrobial Evaluation

Research conducted on various substituted oxadiazoles demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. One particular derivative exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against both pathogens .

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Oxadiazole X | Staphylococcus aureus | 10 |

| Oxadiazole Y | Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its dichloromethyl and p-tolyl groups contribute to its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 of the 1,2,4-oxadiazole ring critically influences physical, chemical, and biological properties. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects : The dichloromethyl group (–CHCl₂) in the target compound enhances electrophilicity compared to –CH₂Cl (6b) or alkyl substituents (e.g., –C(CH₃)₂Cl) . This may increase reactivity in nucleophilic substitutions.

- Thermal Stability : The tert-butyl group in 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole likely improves thermal resistance compared to halogenated analogs .

Structural and Crystallographic Insights

- Planarity : The 1,2,4-oxadiazole ring is typically planar, but substituents like benzotriazole introduce dihedral angles (e.g., 80.2° in 5-(benzotriazolylmethyl) derivatives) .

- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds stabilize crystal structures, as seen in benzotriazole-linked compounds .

Biological Activity

5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazoles

The oxadiazole ring system is known for its versatility in medicinal chemistry. Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The structural features of oxadiazoles contribute to their interaction with various biological targets, making them valuable in drug discovery and development .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular pathways essential for tumor growth.

- Cell Line Studies : The compound has shown effective antiproliferative activity against human colon adenocarcinoma (HT-29), gastric carcinoma (GXF 251), and lung adenocarcinoma (LXFA 629) cell lines with IC50 values in the micromolar range. For instance, modifications of derivatives based on this compound have resulted in enhanced potency against specific cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon) | 2.76 |

| GXF 251 (Gastric) | 9.27 |

| LXFA 629 (Lung) | 1.143 |

The anticancer mechanism of this compound is believed to involve several pathways:

- Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression such as EGFR and Src .

- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways and activation of caspases.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase, preventing further cell division.

Antibacterial and Antifungal Activities

In addition to its anticancer properties, this oxadiazole derivative has demonstrated antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains and fungi:

- Bacterial Strains Tested : The compound was screened against Gram-positive and Gram-negative bacteria with varying degrees of success.

- Fungal Inhibition : Notably effective against certain fungal pathogens with reported efficacy comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations at the C(5) position of the oxadiazole ring have been associated with enhanced potency against specific targets:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at strategic positions has been linked to improved inhibitory activity against bacterial and cancer cell lines .

Case Studies

Several studies illustrate the effectiveness of this compound in preclinical models:

- Study on Cancer Cell Lines : A comprehensive study evaluated multiple derivatives based on the oxadiazole structure against a panel of human tumor cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .

- Antimicrobial Efficacy : Another study assessed the antibacterial activity of this compound against various pathogens. The results showed promising inhibition rates that suggest potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Dichloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole with dichloromethane derivatives in acetone or DMF, using potassium carbonate as a base and catalytic KI ( ). Optimizing reaction time (6–12 hours) and temperature (60–80°C) improves yields. Purification via flash chromatography (hexane:ethyl acetate gradients) or recrystallization (ethyl acetate) ensures purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Key signals include the dichloromethyl proton (δ ~4.75 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm) for the p-tolyl group ( ).

- IR Spectroscopy : Absorbances at ~1650 cm⁻¹ (C=N stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm the oxadiazole and dichloromethyl groups ( ).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 229.5) validate molecular weight ( ). Elemental analysis (C, H, N, Cl) further confirms purity .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the dichloromethyl group. Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). For oxadiazole derivatives, decomposition typically occurs above 200°C ( ). Monitor degradation by HPLC or NMR over time .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) influence apoptosis-inducing activity in cancer cells?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing p-tolyl with pyridyl or halogenated aryl groups). Test cytotoxicity via MTT assays in breast (T47D) and colorectal (HCT-116) cancer lines. Flow cytometry can assess cell cycle arrest (e.g., G1 phase) and apoptosis markers (Annexin V/PI) ( ). Substituents like chlorothiophene enhance activity, while electron-withdrawing groups may reduce potency .

Q. What computational approaches are effective for predicting binding interactions with molecular targets like TIP47?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions between the compound and TIP47 (PDB ID: N/A; homology modeling may be required). Validate with photoaffinity labeling ( ) or surface plasmon resonance (SPR) for binding kinetics. Density functional theory (DFT) calculations (Gaussian 03) predict electronic properties affecting binding ( ) .

Q. How can discrepancies in biological activity data across cell lines be resolved?

- Methodology : Systematically evaluate variables:

- Cell line specificity : Test activity in panels (e.g., NCI-60) to identify sensitivity patterns ( ).

- Assay conditions : Standardize culture media, incubation time, and compound solubility (DMSO concentration ≤0.1%).

- Pharmacokinetics : Assess metabolic stability (liver microsomes) and membrane permeability (Caco-2 assays) to explain variability .

Q. What strategies validate the compound’s role as a fluorescent probe for metal ion detection?

- Methodology : Test fluorescence quenching/enhancement in the presence of metal ions (e.g., Zn²⁺, Fe³⁺) using spectrophotometry. Compare with known probes (e.g., TSQ). X-ray crystallography ( ) or DFT calculations can elucidate binding modes. For in vivo applications, use confocal microscopy in model organisms (e.g., zebrafish) .

Q. Can this compound serve as a precursor for high-energy materials?

- Methodology : Evaluate detonation velocity (CHEETAH code) and pressure via Kamlet-Jacobs equations. Test sensitivity to impact (BAM fallhammer) and friction (BAM friction tester). For oxadiazole-based energetic materials, densities >1.8 g/cm³ and detonation velocities >9000 m/s are achievable ( ). Synthesize nitro or azido derivatives to enhance energy density .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of dichloromethyl groups).

- Data Reproducibility : Use internal standards (e.g., deuterated solvents for NMR) and triplicate experiments.

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and disposal of halogenated waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.